

high-resolution mass spectrometry for Nitracaine metabolite identification

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Compound of Interest		
Compound Name:	Nitracaine	
Cat. No.:	B593026	Get Quote

Application Note: AN-045

Title: High-Resolution Mass Spectrometry for the Comprehensive Identification of **Nitracaine** Metabolites in Human Liver Microsomes and Urine

Audience: Researchers, scientists, and drug development professionals in toxicology, pharmacology, and forensic science.

Introduction **Nitracaine** (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate) is a synthetic compound classified as a local anesthetic with stimulant properties, structurally related to cocaine.[1] As a novel psychoactive substance (NPS), understanding its metabolic fate is critical for clinical toxicology, forensic analysis, and drug development.[2][3] High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), offers the necessary sensitivity and mass accuracy to detect and structurally elucidate metabolites in complex biological matrices.[4][5] This application note provides a detailed protocol for the in vitro and in vivo metabolite identification of **Nitracaine** using HRMS, enabling confident characterization of its biotransformation pathways.

Experimental Protocols In Vitro Metabolism using Human Liver Microsomes (HLM)



This protocol outlines the incubation of **Nitracaine** with HLM to generate phase I and phase II metabolites.

Materials and Reagents:

- Nitracaine standard
- Pooled Human Liver Microsomes (HLM), 20 mg/mL
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Uridine 5'-diphosphoglucuronic acid (UDPGA)
- 0.1 M Phosphate Buffer (pH 7.4)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic Acid, LC-MS grade
- Ultrapure Water

Protocol:

- Incubation Preparation: In a microcentrifuge tube, prepare a 1 mL incubation mixture containing 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 1 mg/mL), and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation: Add **Nitracaine** (final concentration 10 μ M) to initiate the reaction. For phase II metabolism, also add UDPGA (final concentration 2 mM).
- Incubation: Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.
- Termination: Stop the reaction by adding 1 mL of ice-cold acetonitrile.



- Protein Precipitation: Vortex the tube vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μ L of 50:50 (v/v) methanol/water for LC-HRMS analysis.

Urine Sample Preparation

This protocol describes the extraction of **Nitracaine** and its metabolites from a urine sample.

Materials and Reagents:

- Urine sample
- Methanol (MeOH), LC-MS grade
- Ultrapure Water
- 0.22 μm syringe filter

Protocol:

- Sample Thawing: Thaw frozen urine samples at room temperature.
- Dilution and Deproteinization: Add 3 parts of cold methanol to 1 part urine (3:1 v/v) in a centrifuge tube.
- Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Filtration: Carefully collect the supernatant and filter it through a 0.22 μm syringe filter into an LC autosampler vial for analysis.



LC-HRMS Method

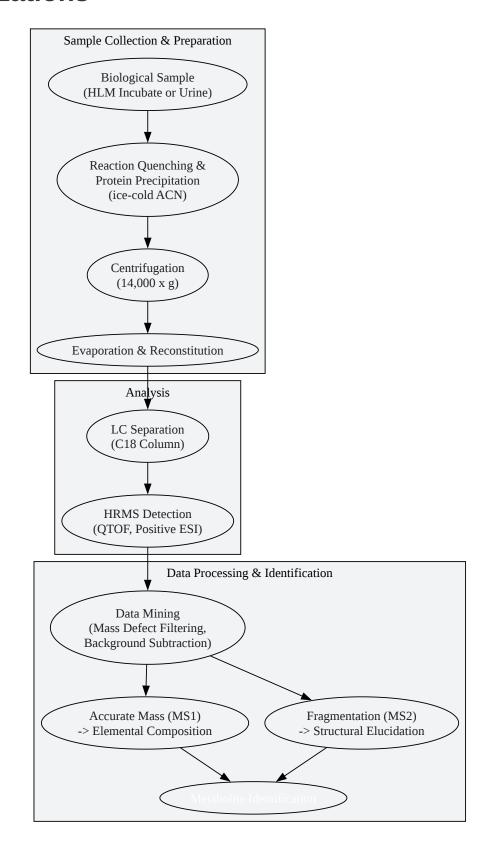
The following parameters are typical for the analysis of novel psychoactive substances and their metabolites.

- Instrumentation: High-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - o 2-15 min: 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 5% B and equilibrate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Data-Independent Acquisition (DIA) or "All-Ions MS/MS" to acquire both precursor and fragment ion data in a single run.
- Mass Range: 50 1000 m/z.
- Resolution: >20,000 FWHM.



• Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.

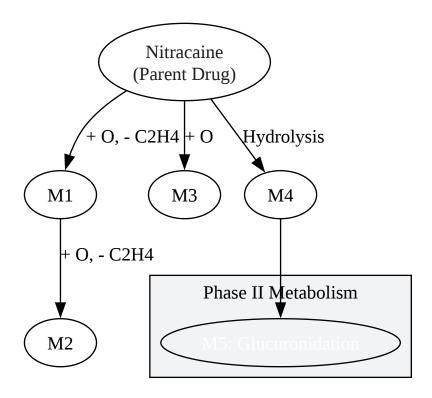
Visualizations





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Caption: Experimental workflow for **Nitracaine** metabolite identification.



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Caption: Proposed metabolic pathway of Nitracaine.

Data Presentation

High-resolution mass spectrometry enables the determination of accurate mass and, subsequently, the elemental composition of the parent drug and its metabolites. The data below is representative of expected results from an LC-QTOF-MS analysis.



ID	Analyte	Proposed Transformat ion	Theoretical m/z [M+H]+	Observed m/z [M+H]+	Mass Error (ppm)
Р	Nitracaine	Parent Compound	309.1812	309.1809	-1.0
M1	N-deethyl Nitracaine	N- deethylation	281.1500	281.1495	-1.8
M2	N,N-deethyl Nitracaine	N,N- deethylation	253.1186	253.1181	-2.0
M3	N-hydroxy Nitracaine	N- hydroxylation	325.1761	325.1758	-0.9
M4	De-esterified Nitracaine	Ester Hydrolysis	168.0448¹	168.0445	-1.8
M5	Glucuronide of M4	Glucuronidati on	344.0765	344.0760	-1.5

¹ m/z corresponds to the p-nitrobenzoic acid fragment.

Results and Discussion

The combination of liquid chromatography and high-resolution mass spectrometry provides a powerful workflow for drug metabolite identification.

- Chromatographic Separation: The reversed-phase LC method effectively separates the parent drug from its more polar metabolites. Metabolites like the de-esterified product (M4) and its glucuronide conjugate (M5) will typically have shorter retention times than the parent compound, **Nitracaine**.
- Mass Accuracy and Elemental Composition: HRMS instruments like the QTOF provide mass measurements with errors below 5 ppm, which is crucial for calculating the elemental formula of an unknown metabolite. For example, the mass shift from the parent drug (309.1812) to metabolite M3 (325.1761) corresponds to a mass difference of +15.9949 Da, confidently indicating the addition of a single oxygen atom (hydroxylation).



Structural Elucidation via MS/MS: Data-independent acquisition ensures that MS/MS fragmentation data is collected for all ions in the sample. By analyzing the fragmentation patterns of suspected metabolites and comparing them to the parent drug, the site of metabolic modification can be pinpointed. For instance, fragmentation of N-deethyl
 Nitracaine (M1) would show a precursor ion shifted by -28 Da (loss of C₂H₄) compared to the parent drug, but would retain key fragments of the core structure.

Studies have identified several key metabolic pathways for **Nitracaine** in vitro and in vivo. The major phase I reactions include N-deethylation, N,N-deethylation, N-hydroxylation, and hydrolysis of the ester bond (de-esterification). The cytochrome P450 enzymes CYP2B6 and CYP2C19 have been identified as the main catalysts for these phase I transformations. Additionally, phase II metabolism, specifically glucuronidation of the de-esterified products, has been observed. The metabolites identified in HLM incubations have shown good correlation with those found in authentic human urine samples, validating the use of in vitro models for predicting in vivo metabolism.

Conclusion

This application note provides robust protocols for the sample preparation and analysis of **Nitracaine** metabolites using LC-HRMS. The high mass accuracy and sensitivity of this technique allow for the confident identification of both expected and novel metabolites in complex biological matrices. The described workflow is an essential tool for researchers in toxicology and drug metabolism studies, enabling a comprehensive understanding of the biotransformation of new psychoactive substances like **Nitracaine**.

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